molecular formula C11H12N2OS B2834523 3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine CAS No. 2201392-37-0

3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine

Cat. No.: B2834523
CAS No.: 2201392-37-0
M. Wt: 220.29
InChI Key: ZZQPWQITIBPTDT-UHFFFAOYSA-N
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Description

3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine is a synthetic small molecule compound of interest in medicinal chemistry and drug discovery research. It features a pyridazine ring linked via an ether bridge to a 3-methylthiophene moiety, a structural motif common in pharmacologically active molecules . The distinct electron-rich, aromatic thiophene system is a known bioisostere for other aromatic rings, which can be leveraged to fine-tune the potency, selectivity, and metabolic stability of lead compounds . Pyridazine-thiophene hybrids are valuable scaffolds for developing novel therapeutic agents, with documented applications in exploring treatments for central nervous system (CNS) disorders, oncology, and infectious diseases . Researchers utilize this compound as a key building block or intermediate in constructing more complex molecular architectures for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for non-human research and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-5-6-15-10(8)7-14-11-4-3-9(2)12-13-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQPWQITIBPTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)COC2=NN=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine involves its interaction with specific molecular targets. The thiophene ring can interact with electron-rich or electron-deficient sites, while the pyridazine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Studies : Detailed crystallographic data for the target compound is lacking but can be inferred from related thiophene-pyridazine systems . Experimental validation is needed to confirm planarity and interaction metrics.

Q & A

What are the optimal synthetic routes for 3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves multi-step processes:

  • Step 1: Formation of the pyridazine core via cyclocondensation of diketones with hydrazines.
  • Step 2: Functionalization with the 3-methylthiophene-methoxy group via nucleophilic substitution or Mitsunobu reactions.
  • Step 3: Purification using column chromatography or recrystallization.
    Key Variables:
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Catalysts: Palladium catalysts (e.g., Pd/C) may improve coupling reactions for thiophene attachment .
  • Temperature: Elevated temperatures (80–120°C) accelerate ring formation but risk side reactions.
    Yield Optimization: Use continuous flow reactors to minimize decomposition and improve scalability .

How can structural contradictions in reported analogs be resolved using spectroscopic and crystallographic methods?

Advanced Research Question
Discrepancies in substituent positioning or stereochemistry can arise due to synthetic byproducts.
Methodological Approach:

  • X-ray Crystallography: Resolve ambiguities in bond angles and stereochemistry (e.g., confirming methoxy group orientation on thiophene) .
  • NMR Spectroscopy: Compare 1H^1H- and 13C^{13}C-NMR shifts with analogs (e.g., 6-(2-Thienyl)pyridazine) to validate substitution patterns .
  • Mass Spectrometry: High-resolution MS confirms molecular formula integrity, distinguishing isomers .

What strategies address conflicting bioactivity data in studies of pyridazine-thiophene hybrids?

Advanced Research Question
Variations in reported IC50_{50} values or target selectivity may stem from assay conditions or impurity profiles.
Resolution Strategies:

  • Assay Standardization: Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) .
  • Purity Validation: HPLC with UV/Vis detection (λ = 254 nm) ensures >98% purity, minimizing off-target effects .
  • Structural Analogs: Compare with compounds like 3-Phenyl-6-(methylthio)pyridazine to isolate the role of the thiophene-methoxy group .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question
Methodology:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or EGFR kinases). Parameterize force fields for sulfur and oxygen interactions .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions.
  • SAR Analysis: Correlate substituent effects (e.g., methyl vs. methoxy on thiophene) with binding affinity trends .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Basic Research Question
Critical Considerations:

  • Chiral Centers: Use asymmetric catalysis (e.g., BINAP ligands with Pd) to control stereochemistry during thiophene coupling .
  • Purification: Simulated moving bed (SMB) chromatography separates enantiomers at preparative scales.
  • Degradation Pathways: Monitor thermal stability via TGA/DSC to prevent racemization during lyophilization .

How does the electronic nature of the thiophene-methoxy group influence photophysical properties?

Advanced Research Question
Experimental Design:

  • UV/Vis Spectroscopy: Compare λmax_{\text{max}} with analogs lacking the methoxy group (e.g., 6-(thiophen-2-yl)pyridazine) to assess π→π* transitions .
  • DFT Calculations: Gaussian09 simulations map HOMO-LUMO gaps and charge distribution on sulfur/oxygen atoms .
  • Applications: Tailor absorption spectra for optoelectronic materials (e.g., OLEDs) by modifying substituent electronegativity .

What protocols validate the compound’s stability under physiological conditions for drug development?

Advanced Research Question
Key Tests:

  • pH Stability: Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via LC-MS .
  • Plasma Stability: Use human plasma to assess esterase-mediated hydrolysis of the methoxy group .
  • Light Sensitivity: Conduct ICH Q1B photostability testing to identify protective packaging requirements .

How do structural modifications enhance solubility without compromising bioactivity?

Advanced Research Question
Approaches:

  • Prodrug Design: Introduce phosphate or acetate groups on the pyridazine nitrogen for improved aqueous solubility .
  • Co-Crystallization: Screen with succinic acid or cyclodextrins to enhance dissolution rates .
  • SAR Trade-offs: Balance lipophilicity (LogP) via substituent variation (e.g., replacing methyl with hydroxyl groups) .

What analytical techniques quantify trace impurities in bulk samples?

Basic Research Question
Protocols:

  • HPLC-MS: Detect <0.1% impurities using C18 columns and ESI ionization .
  • NMR Relaxometry: Identify residual solvents (e.g., DMF) via 1H^1H-NMR spin-lattice relaxation times .
  • Elemental Analysis: Verify sulfur and nitrogen content to confirm stoichiometry .

How can cross-coupling reactions expand the compound’s utility in materials science?

Advanced Research Question
Applications:

  • Suzuki-Miyaura Coupling: Attach aryl boronic acids to the pyridazine ring for conductive polymers .
  • Click Chemistry: Functionalize with triazoles for metal-organic frameworks (MOFs) .
  • Photocatalysis: Assess H2_2 evolution efficiency under visible light using Pt co-catalysts .

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